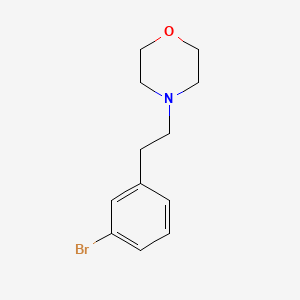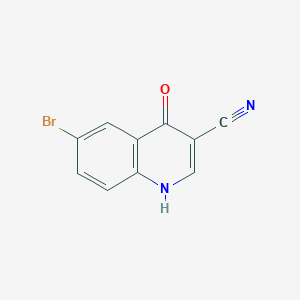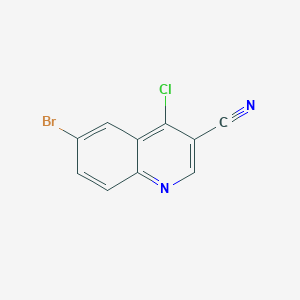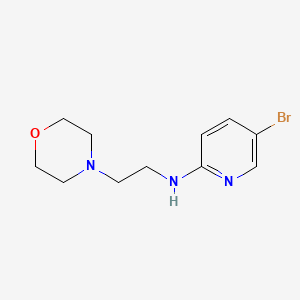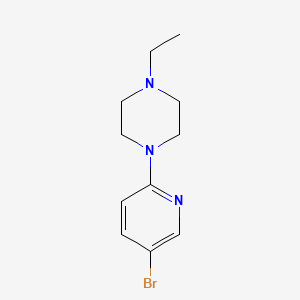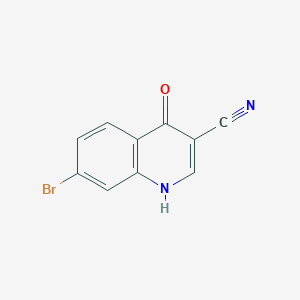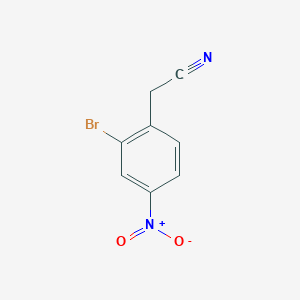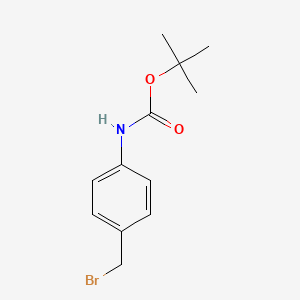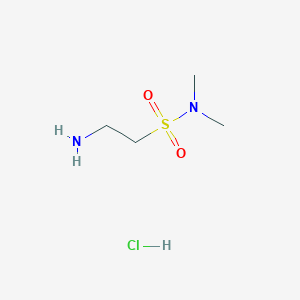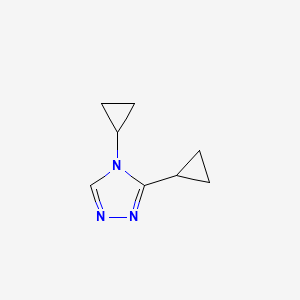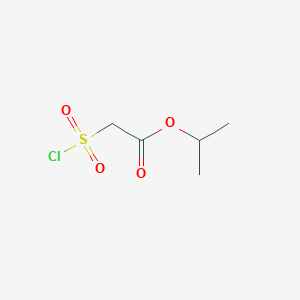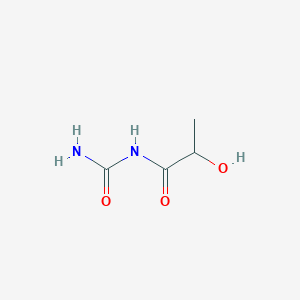
酸性黄25
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Acid Yellow 25: is a synthetic dye commonly used in various industries. It is known for its bright yellow color and is often used in textiles, leather, paper, and ink applications. The chemical formula of Acid Yellow 25 is C23H20N5NaO6S2 , and it is also referred to as C.I. 18835 .
科学的研究の応用
Acid Yellow 25 has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator and in various analytical techniques.
Biology: The dye is employed in histology and cytology for staining tissues and cells.
Medicine: Acid Yellow 25 is used in diagnostic assays and as a marker in certain medical tests.
Industry: The dye is widely used in the textile, leather, paper, and ink industries for coloring products.
作用機序
Target of Action
Acid Yellow 25, also known as Azo dye , is a synthetic dye that primarily targets various materials such as textiles, leather, paper, ink, and other mediums . It is used extensively in these areas due to its excellent dyeing performance .
Mode of Action
The mode of action of Acid Yellow 25 involves the interaction of the dye with the material it is applied to. The dye molecules are soluble in water and certain organic solvents like ethanol , allowing them to penetrate the material and bind to it. The exact nature of this interaction can depend on the specific material and the conditions under which the dyeing process occurs.
Pharmacokinetics
The dye’s solubility in water and organic solvents influences its distribution and application in dyeing processes .
Result of Action
The result of Acid Yellow 25’s action is the imparting of a bright yellow color to the material it is applied to . The intensity of the color can be influenced by the concentration of the dye, the pH of the solution , and the duration of the dyeing process.
準備方法
Synthetic Routes and Reaction Conditions: Acid Yellow 25 is typically synthesized using aniline as the starting material. The process involves several steps:
Sulfonation of Aniline: Aniline is reacted with sulfuric acid to form aniline sulfate.
Diazotization: The aniline sulfate is then treated with sodium nitrite to form a diazonium salt.
Coupling Reaction: The diazonium salt is coupled with a suitable coupling component, such as 4-methyl-3-(phenylsulfamoyl)phenyl, to form the final dye.
Industrial Production Methods: The industrial production of Acid Yellow 25 involves the same basic steps but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: Acid Yellow 25 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Acid Yellow 25 can be reduced to form colorless or differently colored compounds.
Substitution: The dye can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acids, while reduction can produce amines .
類似化合物との比較
Acid Yellow 23: Another commonly used yellow dye with similar applications.
Acid Yellow 36: Known for its bright yellow color and used in similar industries.
Acid Yellow 42: Used in textile and leather industries for dyeing purposes.
Uniqueness of Acid Yellow 25: Acid Yellow 25 is unique due to its specific chemical structure, which provides excellent dyeing properties and stability under various conditions. Its ability to form strong bonds with substrates makes it highly effective in industrial applications .
特性
CAS番号 |
6359-85-9 |
|---|---|
分子式 |
C23H20N5NaO6S2 |
分子量 |
549.6 g/mol |
IUPAC名 |
sodium;4-[5-methyl-4-[[4-methyl-3-(phenylsulfamoyl)phenyl]diazenyl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonate |
InChI |
InChI=1S/C23H21N5O6S2.Na/c1-15-8-9-18(14-21(15)35(30,31)27-17-6-4-3-5-7-17)24-25-22-16(2)26-28(23(22)29)19-10-12-20(13-11-19)36(32,33)34;/h3-14,26-27H,1-2H3,(H,32,33,34);/q;+1/p-1 |
InChIキー |
HIVOVYAPEYLNLV-UHFFFAOYSA-M |
SMILES |
CC1=C(C=C(C=C1)N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C)S(=O)(=O)NC4=CC=CC=C4.[Na+] |
正規SMILES |
CC1=C(C=C(C=C1)N=NC2=C(NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C)S(=O)(=O)NC4=CC=CC=C4.[Na+] |
Key on ui other cas no. |
6359-85-9 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


